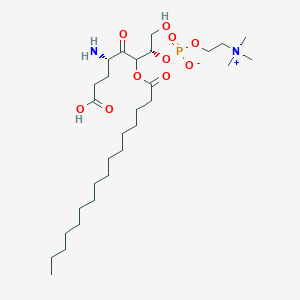
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester is a derivative of glutamic acid, an important amino acid in biochemistry This compound is characterized by the presence of a methoxycarbonyl group and an ethyl ester group, which modify the glutamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester typically involves the esterification of glutamic acid. One common method is the reaction of glutamic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with ethanol and a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Yields glutamic acid and methanol or ethanol.
Reduction: Produces the corresponding alcohol derivatives.
Substitution: Results in the formation of various substituted glutamic acid derivatives.
Aplicaciones Científicas De Investigación
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter activity.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The methoxycarbonyl and ethyl ester groups can influence the compound’s binding affinity and specificity for these enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Carbobenzoxy-D,L-glutamic Acid Ethyl Ester
- N-Phthaloyl-D,L-glutamic Acid Ethyl Ester
- N-(Methoxycarbonyl)-L-glutamic Acid Methyl Ester
Uniqueness
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester is unique due to the presence of both methoxycarbonyl and ethyl ester groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and altered reactivity, which can be advantageous in specific applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
1356933-92-0 |
|---|---|
Fórmula molecular |
C9H15NO6 |
Peso molecular |
233.22 |
Nombre IUPAC |
5-ethoxy-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-3-16-7(11)5-4-6(8(12)13)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,12,13) |
Clave InChI |
MDTOGVXMUROYKY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)






![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)



